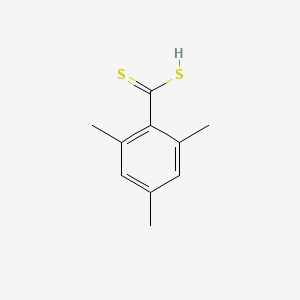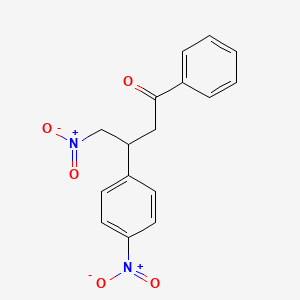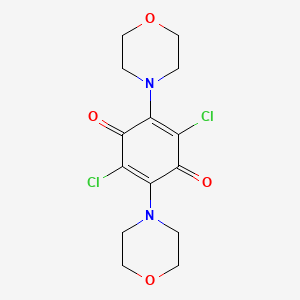
p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino-: is a derivative of benzoquinone, characterized by the presence of two chlorine atoms and two morpholino groups attached to the benzoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the subsequent morpholino substitution is achieved using morpholine under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino- can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: This compound can be reduced to its corresponding hydroquinone form using reducing agents like sodium borohydride.
Substitution: The chlorine atoms and morpholino groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted benzoquinone derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Biology:
Biochemical Studies: Utilized in studies involving electron transfer processes and redox reactions.
Medicine:
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino- involves its ability to undergo redox reactions, acting as an electron acceptor or donor. This property is crucial in its role as a catalyst and in biochemical studies. The molecular targets and pathways involved include interactions with various enzymes and proteins that participate in redox processes .
Comparison with Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use in dehydrogenation reactions.
p-Benzoquinone, 2,3,5,6-tetrachloro-: Another chlorinated benzoquinone with applications in organic synthesis.
Uniqueness: p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino- is unique due to the presence of morpholino groups, which impart distinct chemical properties and potential applications not observed in other similar compounds. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
73713-78-7 |
|---|---|
Molecular Formula |
C14H16Cl2N2O4 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2,5-dichloro-3,6-dimorpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H16Cl2N2O4/c15-9-11(17-1-5-21-6-2-17)13(19)10(16)12(14(9)20)18-3-7-22-8-4-18/h1-8H2 |
InChI Key |
BEUXSCOHTNUOOS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C(=C(C2=O)Cl)N3CCOCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B14436616.png)
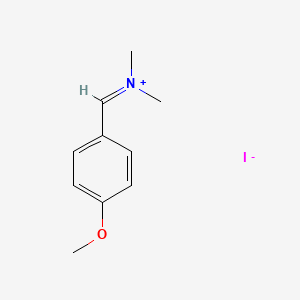
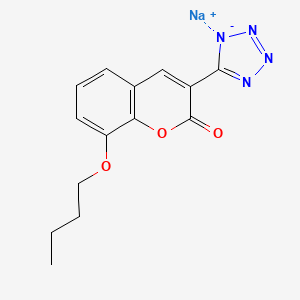
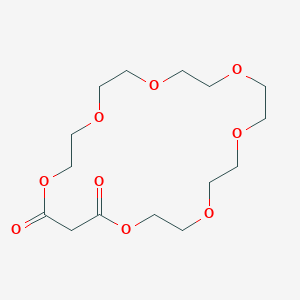
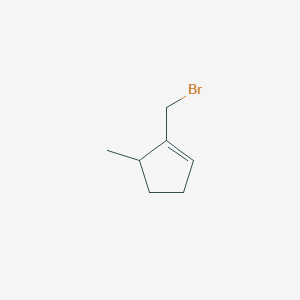

![4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14436639.png)
